molecular formula C9H18N2 B11918598 2-Azaspiro[4.5]decan-8-amine

2-Azaspiro[4.5]decan-8-amine

Cat. No.: B11918598
M. Wt: 154.25 g/mol
InChI Key: VLHBMURXKVONLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Azaspirocyclic Systems in Contemporary Organic and Medicinal Chemistry

Azaspirocyclic systems, which feature two rings sharing a single nitrogen atom, are of considerable interest in drug discovery and development. ontosight.ai Their rigid, three-dimensional structures provide a unique scaffold that can enhance the pharmacological properties of a molecule. bldpharm.comsigmaaldrich.com The introduction of a spirocyclic framework can improve a compound's potency, selectivity, and pharmacokinetic profile. bldpharm.com This is partly due to the increased fraction of sp³ hybridized carbons, a feature associated with a higher probability of success in clinical development. bldpharm.com Spiro-containing systems can also modulate physicochemical properties like water solubility and metabolic stability. bldpharm.com

The inherent three-dimensionality of azaspirocycles allows for precise spatial arrangement of functional groups, which can lead to improved binding affinity with biological targets. sigmaaldrich.com These scaffolds are found in a variety of natural products and have been incorporated into numerous drug candidates and approved drugs. bldpharm.comresearchgate.netbohrium.com Their ability to explore three-dimensional chemical space makes them valuable building blocks in the synthesis of complex molecules. sigmaaldrich.com

Historical Development and Academic Significance of 2-Azaspiro[4.5]decane Derivatives

The synthesis and study of spirocyclic compounds, including 2-azaspiro[4.5]decane derivatives, have a history spanning over a century. researchgate.net In recent years, there has been a surge in the development of new synthetic methods to access these complex structures. researchgate.netbohrium.comresearchgate.net These methods include acid-catalyzed and metal-catalyzed reactions, as well as more recent innovations in photocatalysis and organocatalysis. mdpi.com

The academic significance of 2-azaspiro[4.5]decane derivatives lies in their utility as versatile intermediates and core structures for creating diverse molecular architectures. For instance, derivatives of 2-azaspiro[4.5]decane have been investigated for their potential as antifungal agents, SHP2 allosteric inhibitors for cancer therapy, and as ligands for various receptors. acs.orgnih.gov The development of efficient synthetic routes, such as the intramolecular Schmidt reaction and palladium-catalyzed asymmetric synthesis, has been crucial in advancing the exploration of these compounds. mdpi.com

Structural Elucidation Methodologies for 2-Azaspiro[4.5]decan-8-amine Analogues

The precise characterization of this compound analogues is essential for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is employed to determine their chemical structure, stereochemistry, and conformation.

Spectroscopic methods are fundamental in the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, with distinct peaks observed for the spirocyclic methylene (B1212753) groups and any aromatic protons present in derivatives. For example, in one study, the ¹H NMR spectrum of a tert-butyl 8-((5-fluoropyrimidin-2-yl)amino)-2-azaspiro[4.5]decane-2-carboxylate showed characteristic multiplets for the methylene protons between δ 1.27–1.97 ppm. acs.org ¹³C NMR is used to identify the carbon framework of the molecule. niscpr.res.inmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For instance, the IR spectrum of a 1-thia-4-azaspiro[4.5]decan-3-one derivative showed characteristic absorption bands for the C=O group at 1682 cm⁻¹ and C-H bonds of the aromatic and aliphatic parts of the molecule. mdpi.com The presence or absence of specific bands, such as the carbonyl band, can confirm reaction outcomes. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compounds. smolecule.comgoogle.com High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula. For example, the mass spectrum of a spiro[4.5]decan-8-amine derivative showed the molecular ion peak [M+H]⁺ at m/z 334.3.

Table 1: Spectroscopic Data for Selected 2-Azaspiro[4.5]decane Derivatives

Compound NameSpectroscopic TechniqueKey Observations
tert-Butyl 8-((5-Fluoropyrimidin-2-Yl)amino)-2-azaspiro[4.5]decane-2-carboxylate¹H NMRMultiplets at δ 1.27–1.39, 1.61–1.68, and 1.97 ppm (methylene protons); singlet at δ 1.45 ppm (tert-butyl protons) acs.org
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-oneIR (KBr)1682 cm⁻¹ (C=O stretching) mdpi.com
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one¹³C NMRδ 23.5–39.4 (cyclohexyl CH₂), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O) mdpi.com
Spiro[4.5]decan-8-amine derivativeMass Spectrometry (ESI-MS)m/z 334.3 [M+H]⁺
8-Oxa-2-azaspiro[4.5]decan-4-oneMass Spectrometry (HRMS)m/z 183.1 [M+H]⁺

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of spirocyclic compounds, including their stereochemistry and conformational details. nih.gov This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For complex molecules with multiple chiral centers, such as some derivatives of 2-azaspiro[4.5]decane, X-ray crystallography is often the only way to definitively assign the absolute stereochemistry. For instance, in the study of SHP2 allosteric inhibitors, co-crystal structures of the inhibitor bound to the protein were crucial in understanding the structure-activity relationship and the binding mode in the allosteric pocket. nih.gov The analysis of crystal structures of related spiro compounds has also been reported, providing valuable insights into their conformational preferences.

Table 2: Crystallographic Data for a Related Spirocyclic Compound

Compound FeatureCrystallographic Data
Crystal SystemTriclinic
α79.9°
β73.8°
Reference

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C9H18N2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,11H,1-7,10H2

InChI Key

VLHBMURXKVONLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCNC2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Azaspiro 4.5 Decan 8 Amine and Its Derivatives

Conventional Synthetic Approaches to the 2-Azaspiro[4.5]decane Ring System

Traditional methods for constructing the 2-azaspiro[4.5]decane skeleton often rely on well-established, multi-step sequences involving cyclization and condensation reactions.

Multi-step synthetic routes are foundational in creating the spirocyclic core of 2-azaspiro[4.5]decane derivatives. These processes typically involve the sequential formation of the constituent rings and the installation of necessary functional groups. A notable example of intramolecular cyclization is the formation of 2-azaspiro[4.5]decan-3-one as a lactam impurity during the synthesis of Gabapentin (B195806). Under acidic conditions (pH 3-4) and elevated temperatures (60°C), gabapentin can undergo an intramolecular cyclization to form this spirocyclic lactam.

General strategies often begin with a pre-formed cyclohexane (B81311) ring, onto which the pyrrolidine (B122466) or pyrrolidone ring is constructed. This can be achieved through processes like the iodine-initiated aminocyclization of a precursor containing an imine and a suitably positioned alkene. smolecule.com These classical routes depend on a sequence of functional group transformations, cyclization steps, and the use of protecting groups, which may require harsh conditions for removal. smolecule.com

Condensation reactions provide a powerful and direct method for assembling the azaspiro[4.5]decane framework. These reactions can involve either two or three components, leading to the rapid construction of molecular complexity.

A prominent two-component method is the Knoevenagel condensation between a cyclohexanone (B45756) derivative and cyanoacetamide. This is followed by catalytic hydrogenation, which facilitates the reduction of the double bond and subsequent intramolecular cyclization to yield the 2-azaspiro[4.5]decan-3-one scaffold.

Three-component condensation reactions offer an efficient pathway to highly substituted 2-azaspiro[4.5]decane systems in a single step. A key example is the acid-catalyzed reaction between a phenol (B47542) (such as 2,6-dimethylphenol), an α-branched aldehyde (like isobutyraldehyde), and a nitrile in concentrated sulfuric acid. researchgate.net This condensation proceeds via electrophilic substitution and cyclization to produce 2-azaspiro[4.5]deca-6,9-dien-8-ones or 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, depending on the nitrile used. researchgate.net The use of 2,6-disubstituted phenols is crucial to direct the reaction and prevent side processes like polymerization. researchgate.net

Table 1: Three-Component Condensation for 2-Azaspiro[4.5]decane Derivatives researchgate.net
Aromatic ComponentAldehydeNitrile (R-CN)CatalystResulting Scaffold
2,6-Dimethylphenol (B121312)Isobutyraldehyde (B47883)Alkyl/Aryl Nitriles (e.g., MeS-CN, Ph-CN)92% Sulfuric Acid2-Azaspiro[4.5]deca-6,9-dien-8-ones
2,6-DimethylphenolIsobutyraldehydeHeteroaromatic Nitriles (e.g., Pyridin-2-yl-CN)92% Sulfuric Acid2-Azaspiro[4.5]deca-1,6,9-trien-8-ones
AnisoleIsobutyraldehydeVarious NitrilesConcentrated Sulfuric Acid2-Azaspiro[4.5]deca-1,6,9-trien-8-ones

Modern and Catalytic Methodologies for Azaspiro[4.5]decane Scaffolds

Contemporary synthetic chemistry has introduced advanced catalytic methods that provide more efficient and selective routes to the azaspiro[4.5]decane core, often under milder conditions than conventional approaches.

Atom-Transfer Radical Cyclization (ATRC) has emerged as a robust method for forming nitrogen-containing heterocycles. ub.edu This technique utilizes radical precursors, such as trichloroacetamides, which can be cyclized onto an alkene in the presence of a metal catalyst. ub.edu Specifically, the synthesis of the 2-azaspiro[4.5]decane system has been achieved using ruthenium-based catalysts like the Grubbs II catalyst. ub.edu The reaction involves the cyclization of a trichloroacetamide (B1219227) containing a tethered cyclohexene (B86901) ring, demonstrating the utility of ATRC in constructing spirocyclic frameworks. ub.edu This radical-mediated approach allows for the formation of the γ-lactam ring fused at the spiro-center under controlled conditions. ub.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net These reactions are prized for their mild conditions and high tolerance of various functional groups, making them highly suitable for the late-stage functionalization of complex molecules. nobelprize.org

The general mechanism involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of an organometallic reagent (e.g., organoboron or organozinc) to the palladium center, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst. nobelprize.org In the context of the 2-azaspiro[4.5]decane scaffold, these methods can be employed to introduce aryl, vinyl, or other substituents onto the core structure. For instance, palladium catalysis can facilitate the coupling of functionalized aryl halides to the azaspiro[4.5]decane ring system, enabling the synthesis of a diverse library of derivatives for further investigation. smolecule.com

Gold catalysis has recently provided an innovative and efficient route to 2-azaspiro[4.5]decan-3-ones through the intramolecular dearomatization of phenols. nih.govresearchgate.net This strategy utilizes ynamides—alkynes bearing a nitrogen substituent—as precursors for gold carbene species. nih.gov The gold catalyst activates the ynamide, which then undergoes a spirocyclization reaction with a tethered phenol ring. nih.govresearchgate.net

A critical aspect of this methodology is the use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent, which significantly enhances reactivity. nih.gov This reaction proceeds under mild conditions, even under air, and crucially avoids the need for hazardous diazo compounds often used as carbene sources. nih.govresearchgate.net The resulting 2-azaspiro[4.5]decan-3-one product can be readily converted to other derivatives, such as gabapentin analogues, through subsequent hydrogenation and deprotection steps. nih.govresearchgate.net

Table 2: Gold-Catalyzed Dearomative Spirocyclization nih.govresearchgate.net
PrecursorCatalyst SystemKey ConditionsProductKey Advantage
Ynamide with tethered phenolGold(I) complex with NHC ligandWater as co-solvent, reaction proceeds under air2-Azaspiro[4.5]decan-3-oneAvoids use of hazardous diazo compounds

Rhodium-Catalyzed Cycloisomerization/Diels–Alder Cascade for Azaspiro Compounds

A notable advancement in the synthesis of complex azaspiro compounds involves a rhodium(I)-catalyzed cycloisomerization/Diels–Alder cascade reaction. acs.orgnih.govnih.gov This method facilitates the construction of spirocyclic systems featuring seven- and six-membered rings. acs.orgnih.govnih.gov The process is initiated by a rhodium(I)-catalyzed cycloisomerization of 1,5-bisallenes, which is then followed by a highly selective Diels-Alder homodimerization. nih.gov

The scope of this reaction has been explored with various substrates, and the high degree of selectivity observed has been rationalized through control experiments and DFT calculations. acs.orgnih.gov For instance, employing a cationic rhodium complex, [Rh(cod)2]BF4 with DTBM-Segphos, on a bisallene substrate resulted in the formation of a dimerized product in significant yield, showcasing the reaction's efficiency. acs.orgnih.gov The nature of the substituents on the sulfonamide tether of the bisallene, whether electron-donating or electron-withdrawing, did not impede the reaction's effectiveness. nih.gov This cascade reaction provides a powerful tool for accessing intricate polycyclic azaspiro heterocycles. tesisenred.net

Green Chemistry Principles in 2-Azaspiro[4.5]decane Synthesis

In line with the growing importance of sustainable chemical practices, green chemistry principles have been successfully applied to the synthesis of 2-azaspiro[4.5]decane derivatives. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis of Azaspiro[4.5]decane Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of azaspiro compounds. smolecule.commdpi.com This method offers significant advantages over conventional heating, including shorter reaction times and often cleaner reaction profiles. mdpi.com For example, the cyclocondensation of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)-diones with binucleophilic reagents to form spiro-isoquinolines demonstrated a dramatic increase in yield and a reduction in reaction time from hours to minutes when conducted under microwave irradiation compared to conventional reflux conditions. mdpi.comnih.gov

A study on the synthesis of 2'-phenyl-1,3-dihydro-1'H-spiro-[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione (a spiro compound) showed a yield of 42% after 5 hours of conventional heating, whereas microwave irradiation at 140°C for just 5 minutes resulted in a 91% yield. nih.gov This highlights the efficiency of microwave-assisted synthesis in generating azaspiro derivatives.

N-Mannich Reaction Protocols for 2-Azaspiro[4.5]decan-3-one Derivatives

The N-Mannich reaction is a cornerstone for the synthesis of various nitrogen-containing compounds, including derivatives of 2-azaspiro[4.5]decan-3-one. jetir.orgniscpr.res.inijesi.org This one-pot, three-component condensation reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound containing an active hydrogen, such as a ketone or a lactam. ijesi.org

Researchers have developed efficient protocols for the synthesis of N-Mannich bases derived from 2-azaspiro[4.5]decan-3-one (gabapentin lactam). niscpr.res.inijesi.org These reactions are often carried out in ethanol (B145695) and can be catalyzed by acid. ijesi.org For instance, the reaction of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones with formaldehyde (B43269) and secondary amines in absolute ethanol at room temperature afforded the corresponding N-Mannich bases in good yields (71-91%). nih.gov Similarly, novel isatin-linked spiroheterocycles have been synthesized via a one-pot N-Mannich base multicomponent reaction involving substituted isatin, gabapentin lactam, and formaldehyde. niscpr.res.in

Stereoselective Synthesis of Enantiopure 2-Azaspiro[4.5]decan-8-amine Analogues

The development of stereoselective methods for the synthesis of enantiopure this compound analogues is of paramount importance due to the often distinct biological activities of different stereoisomers. researchgate.netacs.org Various strategies have been employed to achieve high levels of stereocontrol.

One effective approach is the iodoaminocyclization of allylaminocyclohexanes, which allows for the synthesis of enantiopure 1-azaspiro[4.5]decanes. researchgate.net Another powerful technique involves the halonium-promoted cyclization of amino-tethered cyclohexenes to produce 3-amino-1-azaspiro[4.5]decan-8-one derivatives, where the stereocontrol and chemoselectivity of the reaction have been studied. researchgate.net Biocatalysis, utilizing enzymes such as transaminases, has also proven to be a highly effective method for the stereoselective amination of ketones to produce enantiopure amines. acs.org

Functionalization and Derivatization Strategies for the this compound Core

Further diversification of the this compound scaffold is crucial for exploring its structure-activity relationships. Selective functionalization of the amine moiety allows for the introduction of a wide range of substituents, leading to novel derivatives with potentially enhanced biological properties.

Selective Alkylation and Acylation of the Amine Moiety

Selective alkylation and acylation of the amine group in this compound and its analogues are common and effective derivatization strategies. nih.gov These reactions allow for the introduction of various alkyl and acyl groups, which can significantly impact the compound's physicochemical properties and biological activity.

For example, the N-acylation of 8-amino-2-azaspiro[4.5]decan-2-one derivatives can be achieved through various methods, including acylation with acid chlorides or anhydrides. googleapis.com Reductive amination is another valuable technique for introducing alkyl groups. googleapis.com Furthermore, site-selective C-H alkylation of complex arenes, which can be subsequently coupled to amine-containing fragments, provides an indirect yet powerful method for functionalization. acs.org The choice of reaction conditions and reagents is critical for achieving selective modification of the desired amine group, especially in molecules with multiple reactive sites. nih.gov

Introduction of Diverse Substituents on the Spirocyclic Framework

The functionalization of the 2-azaspiro[4.5]decane scaffold is a critical aspect of medicinal and synthetic organic chemistry, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The introduction of a wide array of substituents at various positions on both the pyrrolidine and cyclohexane rings enables the exploration of chemical space and the development of derivatives with specific therapeutic applications. Methodologies for substitution range from multicomponent reactions that build the substituted core in a single step to the stepwise functionalization of a pre-formed spirocycle.

Functionalization via Multicomponent and Cyclization Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to generate substituted azaspirocyclic structures. A notable example is the three-component condensation of 2,6-dimethylphenol with isobutyraldehyde and various nitriles in concentrated sulfuric acid. researchgate.net This reaction yields 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and their corresponding 1,6,9-trien-8-one derivatives. researchgate.net This strategy allows for the direct incorporation of diversity at the C-1 position, dependent on the nitrile used in the reaction. researchgate.net

Another MCR approach involves the microwave-assisted reaction of 1-methylpiperidin-4-one, thiosemicarbazide, and 2-amino-4-methoxy-6-methy-1,3,5-triazine. nih.gov The resulting intermediate can then be treated with a variety of aldehydes to form Schiff bases, introducing a range of substituents. nih.gov

Catalytic dearomative spirocyclization represents another advanced strategy. For instance, an intramolecular gold-catalyzed reaction of phenols can produce 2-azaspiro[4.5]decan-3-ones. researchgate.net This method avoids the use of hazardous diazo compounds as carbene sources and proceeds efficiently. researchgate.net

Table 1: Examples of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-one Derivatives Synthesized via Three-Component Condensation researchgate.net

Compound IDR-Substituent at C-1 (from R-CN)
IIa Methyl
IIb Ethyl
IIc Propyl
IId Isopropyl
IIe Butyl
IIf Benzyl
IIg 2-Phenylethyl

Substitution on the Cyclohexane Ring

The cyclohexane portion of the spirocycle offers multiple sites for substitution, with the C-8 position being of particular interest. The synthesis of cis-8-(dimethylamino)-8-phenyl-2-azaspiro[4.5]decan-3-one demonstrates the introduction of both an amino and an aryl group at this position. google.com This methodology has been extended to prepare analogues where the phenyl group is replaced by other aromatic systems, such as pyrazin-2-yl and pyridin-2-yl groups. google.com

The importance of substituents on the cyclohexane ring is highlighted in related scaffolds, where biological activity is strongly dependent on the groups at the C-8 position. nih.gov For example, in a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, variations at this position significantly impacted their anti-coronavirus activity. nih.gov In other studies, the installation of a spirocyclic ether, (3S,4S)-3,8-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-amine, was shown to improve the inhibitory activity of a molecule against the SHP2 enzyme. nih.gov

Table 2: Examples of C-8 Substituted 2-Azaspiro[4.5]decan-3-one Analogues google.com

Compound NameStereochemistryC-8 Substituents
8-(dimethylamino)-8-phenyl-2-azaspiro[4.5]decan-3-oneCis and TransDimethylamino, Phenyl
cis-8-(dimethylamino)-8-(pyrazin-2-yl)-2-azaspiro[4.5]decan-3-oneCisDimethylamino, Pyrazin-2-yl
cis-8-(dimethylamino)-8-(pyridin-2-yl)-2-azaspiro[4.5]decan-3-oneCisDimethylamino, Pyridin-2-yl

Substitution on the Pyrrolidine Ring

The pyrrolidine ring can also be functionalized at its nitrogen (N-2) and carbon atoms. The nitrogen atom is a common site for introducing substituents to modulate a compound's properties. Nucleophilic substitution reactions at the nitrogen allow for the introduction of various alkyl or acyl groups. smolecule.com For example, an allyl group can be attached to the nitrogen atom of a 2-azaspiro[4.5]decane-1,3-dione scaffold. ontosight.ai

Functionalization of the carbon atoms of the pyrrolidine ring has also been achieved. In the synthesis of related oxa-azaspiro[4.5]decane systems, a hydroxymethyl group was introduced at the C-2 position. nih.gov This hydroxyl group can be further oxidized to an aldehyde (formyl group) or a carboxylic acid, providing a handle for further derivatization through reactions like esterification. nih.gov Modern catalytic methods, such as Palladium-catalyzed S-arylation, can also be used to introduce thioether functionalities onto the heterocyclic core, which can then be further elaborated. nih.gov

Structure Activity Relationship Sar Investigations of 2 Azaspiro 4.5 Decan 8 Amine Derivatives

General Principles of SAR in Spirocyclic Amine Systems

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique topographical presentation of functional groups in three-dimensional space. cardiff.ac.ukresearchgate.net This structural feature is advantageous in drug design as it can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar molecules. researchgate.net The inherent rigidity of the spirocyclic core restricts the conformational freedom of the molecule, which can pre-organize the pharmacophoric elements into a bioactive conformation, thus reducing the entropic penalty upon binding to a target. researchgate.net

Influence of the Spirocyclic Configuration on Ligand-Target Interactions

The specific arrangement of the two rings in a spirocyclic compound, known as its configuration, plays a pivotal role in how a ligand interacts with its biological target. The rigid nature of the spiro[4.5]decane system, consisting of a cyclopentane (B165970) and a cyclohexane (B81311) ring, orients substituents in well-defined spatial arrangements. This can facilitate precise interactions with complementary pockets on a receptor or enzyme.

For instance, the spirocyclic scaffold can act as a conformational lock, holding appended functional groups in an optimal orientation for binding. This is particularly important for establishing multiple points of contact with a target, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The three-dimensional shape of the 2-azaspiro[4.5]decane core allows for the exploration of deeper binding pockets that may not be accessible to flatter molecules, potentially leading to novel mechanisms of action or improved selectivity.

Stereochemical Dependence of Biological Activity in 2-Azaspiro[4.5]decane Analogues

Stereochemistry is a critical factor in the biological activity of chiral molecules, and 2-azaspiro[4.5]decane analogues are no exception. The presence of stereocenters, including the spiro atom itself and any substituted carbons, can lead to different stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological profiles.

For example, in the development of SHP2 inhibitors, the stereochemistry of substituents on the spirocyclic ring was found to be crucial for potency. pdbbind.org.cn Specifically, the (3S,4S) configuration of TNO155, which contains a 2-oxa-8-azaspiro[4.5]decane core, was identified as the eutomer, the more active stereoisomer. This highlights that the precise spatial arrangement of atoms is essential for optimal interaction with the allosteric binding site of the SHP2 protein. pdbbind.org.cn Similarly, studies on other spirocyclic systems have shown that different enantiomers can have varying affinities for their targets, with one isomer often being significantly more potent than the other(s).

Positional and Electronic Effects of Substituents on Pharmacological Potency

The nature, position, and electronic properties of substituents on the 2-azaspiro[4.5]decane scaffold are key determinants of pharmacological potency. SAR studies systematically explore these factors to identify optimal substitution patterns.

Positional Effects: The location of a substituent on either the pyrrolidine (B122466) or cyclohexane ring can drastically alter activity. For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, the introduction of an aromatic group to the cyclohexane ring, either as a flexible or rigidified fragment, had a significant impact on anticonvulsant activity. nih.gov The most potent compounds in this series had specific substitution patterns on this appended aromatic ring. nih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence a molecule's polarity, solubility, and ability to form hydrogen bonds. In the context of anticonvulsant 2-azaspiro[4.5]decane-1,3-dione derivatives, the introduction of fluoro or trifluoromethyl substituents into an aryl moiety enhanced anticonvulsant efficacy compared to chloro, methoxy, or methyl analogs. researchgate.net This suggests that electron-withdrawing groups can be beneficial for this particular activity.

The following table summarizes the effects of various substituents on the activity of 2-azaspiro[4.5]decane derivatives based on published research.

Scaffold/Series Substituent Modification Effect on Activity Target/Assay Reference
2-Azaspiro[4.5]decane-1,3-dionesIntroduction of fluoro or trifluoromethyl groups on N-aryl moietyEnhanced anticonvulsant efficacyMES test researchgate.net
N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dionesIntroduction of an aromatic ring to the cyclohexane portionModulated anticonvulsant activityMES test nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesFluorine substitutionEnhances bioavailability by reducing basicity of neighboring aminesTYK2/JAK1 inhibition researchgate.net
Nitrobenzothiazinone derivatives with a 2-azaspiro[4.5]decane moietySubstitution at the 4'-N position of a piperazine (B1678402) ringImproved solubilityDprE1 inhibition researchgate.net
Thiazole (B1198619) derivatives with a 1,4-dioxa-8-azaspiro[4.5]decane moietyIntroduction of an alicyclic ring with a hydrogen bond acceptorImproved binding affinityPin1 inhibition sci-hub.se

Rational Design Strategies Guided by SAR for Optimized 2-Azaspiro[4.5]decan-8-amine Derivatives

The insights gained from SAR studies are instrumental in the rational design of new and improved this compound derivatives. This process often involves computational methods alongside synthetic chemistry to create molecules with enhanced properties.

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For example, in the development of SHP2 inhibitors, the co-crystal structure of early leads with the protein allowed for the design of spirocyclic derivatives that could form specific and favorable interactions within the binding pocket. pdbbind.org.cn This approach led to the identification of TNO155, a highly potent and selective inhibitor. pdbbind.org.cn

Another key strategy is scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold, such as the 2-azaspiro[4.5]decane system, to improve properties like potency, selectivity, or pharmacokinetics. This was demonstrated in the development of RORγ agonists, where scaffold hopping from a known antagonist led to the discovery of new agonists with a 2-(ortho-substituted benzyl)-indole scaffold. acs.org

The following table outlines some rational design strategies that have been applied to spirocyclic systems, including those related to 2-azaspiro[4.5]decane.

Design Strategy Objective Example Application Reference
Structure-Based Drug Design (SBDD)To design ligands that fit precisely into the target's binding site.Optimization of SHP2 allosteric inhibitors. pdbbind.org.cn pdbbind.org.cn
Scaffold HoppingTo replace a core molecular structure to improve properties or find novel chemical space.Development of RORγ agonists from an antagonist scaffold. acs.org acs.org
Bioisosteric ReplacementTo substitute a group with another that has similar physical or chemical properties to enhance activity or ADME properties.Replacement of a 3-oxo-3,4-dihydro-2H-benzo[b] oxazin-6-yl moiety in MAGL inhibitors. acs.org acs.org
Conformational ConstraintTo rigidify a molecule to favor a bioactive conformation.Spiro formation to fix the active conformation of MAGL inhibitors. acs.org acs.org
Introduction of Specific Functional GroupsTo enhance interactions with the target or improve physicochemical properties.Addition of a 2-oxa-6-azaspiro[3.3]heptane moiety to thiazole-based Pin1 inhibitors. sci-hub.se sci-hub.se

Computational and Theoretical Chemistry Approaches in 2 Azaspiro 4.5 Decan 8 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-azaspiro[4.5]decan-8-amine derivatives. nih.govresearchgate.net These methods allow researchers to calculate various molecular properties that govern chemical behavior. For instance, DFT can be used to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. dntb.gov.ua The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's stability and reactivity. dntb.gov.ua

In the context of drug design, DFT calculations help in predicting how a molecule will interact with its biological target. For example, by analyzing the electronic properties of different derivatives of this compound, chemists can understand how substitutions on the spirocyclic core influence the molecule's ability to form hydrogen bonds, engage in electrostatic interactions, or undergo chemical reactions. nih.govmjcce.org.mk This information is crucial for designing compounds with enhanced potency and selectivity. mjcce.org.mk Studies on related spirocyclic systems have successfully used DFT to correlate calculated structural and electronic parameters with experimentally observed biological activities. mjcce.org.mk

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when it binds to a protein target. smolecule.comvulcanchem.com For derivatives of this compound, docking studies are essential for understanding how these compounds interact with the active sites of enzymes or the binding pockets of receptors. vulcanchem.comnih.gov By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. researchgate.netresearchgate.net

This predictive capability is invaluable in the early stages of drug discovery. For instance, docking studies on novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives, which may incorporate a spirocyclic amine moiety, have shown strong binding interactions within the VEGFR-2 active site, correlating well with their in vitro anticancer activity. nih.gov Similarly, docking has been used to study the binding of this compound analogs to various targets, including dopamine (B1211576) transporters and the SHP2 allosteric site. vulcanchem.comtandfonline.com The insights gained from these studies guide the synthesis of new derivatives with improved binding affinities and biological activities. nih.gov

Table 1: Examples of Molecular Docking Studies with Azaspiro[4.5]decane Derivatives

Derivative/Target Key Findings Reference
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] smolecule.comvulcanchem.comtriazin-4(3H)-one / SHP2 The compound binds to the allosteric pocket, forming more polar contacts than its less active analogue. tandfonline.com
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives / E. coli DNA gyrase Docking scores correlated with significant antibacterial activity. nih.gov
1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride / EBI2 receptor Docking helped optimize interactions with hydrophobic binding pockets.
1-Thia-4-azaspiro[4.5]decan-3-one derivatives / Target protein (PDB id: 6T2W) Confirmed strong binding affinity and favorable interactions with key amino acid residues. researchgate.net
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives / δ opioid receptor Docking simulations suggested binding to the orthosteric site. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and intermolecular interactions of the complex over time. researchgate.net For flexible molecules like derivatives of this compound, MD simulations are crucial for understanding how they adapt their shape to fit into a binding site and how the protein itself may change conformation upon ligand binding. nih.gov

MD simulations can reveal the stability of the ligand-protein complex and provide detailed information about the nature and duration of intermolecular interactions, such as hydrogen bonds and water-mediated contacts. nih.gov This information is critical for rational drug design, as it helps in identifying key residues involved in binding and in understanding the structural basis for ligand selectivity. nih.gov For example, MD simulations of a spiro[4.5]decan-8-yl analogue with the TRPM8 channel suggested extensive hydrophobic contacts within the orthosteric site, providing a rationale for its antagonist activity. nih.gov

Free Energy Perturbation (FEP) for Quantitative Binding Affinity Prediction and Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a protein target. chemrxiv.orgacsmedchem.org This physics-based approach can provide quantitative predictions of how small chemical modifications to a lead compound, such as a derivative of this compound, will affect its potency. chemrxiv.org FEP simulations are computationally intensive but can be highly valuable for lead optimization, helping to prioritize the synthesis of the most promising compounds. mdpi.com

By accurately predicting binding affinities, FEP can guide medicinal chemists in making informed decisions about which modifications are likely to improve the activity of a drug candidate. core.ac.uk This can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. chemrxiv.org

In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Assessment of Derivatives

In addition to predicting how a compound will interact with its target, computational methods are also used to assess its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). smolecule.com In silico ADME models can predict a wide range of properties, including solubility, permeability, metabolic stability, and potential for toxicity. jetir.orgeurekaselect.com

For derivatives of this compound, these predictions are crucial for identifying potential liabilities early in the drug discovery process. acs.org For example, a compound with excellent potency but poor oral bioavailability is unlikely to become a successful drug. By using computational tools to assess ADME properties, researchers can design and select compounds with a higher probability of success in preclinical and clinical development. nih.govnih.gov

Pharmacological Relevance and Biological Target Engagement of 2 Azaspiro 4.5 Decan 8 Amine Scaffolds

Enzyme Modulation by 2-Azaspiro[4.5]decan-8-amine Derivatives

Derivatives of the this compound core have been identified as potent modulators of key enzymes implicated in cellular signaling pathways, particularly those involved in cancer and developmental disorders.

Non-Receptor Protein Tyrosine Phosphatase 2 (SHP2) Inhibition

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial regulator in multiple cellular signaling pathways, including the MAPK pathway. vulcanchem.comnih.gov Hyperactivation of SHP2 is linked to various developmental disorders and cancers. vulcanchem.comnih.gov Consequently, allosteric inhibition of SHP2 has become a significant therapeutic strategy.

Researchers have successfully designed and characterized potent allosteric inhibitors of SHP2 that feature a 2-oxa-8-azaspiro[4.5]decane moiety. One such inhibitor, PB17-026-01 , was developed through structure-based design. vulcanchem.comnih.gov This compound, chemically identified as 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] vulcanchem.comCurrent time information in Bangalore, IN.google.comtriazin-4(3H)-one, binds to the allosteric pocket of SHP2. vulcanchem.comnih.gov Structural studies have revealed that it forms more polar contacts with the enzyme compared to its less active analogues, providing insights for future inhibitor design. nih.gov

Another notable SHP2 inhibitor incorporating the spirocyclic scaffold is IACS-15414 (6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one). This compound emerged from the optimization of a pyrazolopyrimidinone (B8486647) series and demonstrated excellent potency and a favorable in vivo pharmacokinetic profile. researchgate.net IACS-15414 potently suppresses the MAPK pathway signaling and has shown significant tumor growth inhibition in preclinical xenograft models. researchgate.net

CompoundChemical NameTargetKey Findings
PB17-026-012-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] vulcanchem.comCurrent time information in Bangalore, IN.google.comtriazin-4(3H)-oneSHP2Potent allosteric inhibitor; binds to the allosteric pocket of SHP2. vulcanchem.comnih.gov
IACS-154146-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-oneSHP2Potent and orally bioavailable inhibitor; suppresses MAPK pathway and tumor growth in vivo. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

While direct, potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase by this compound derivatives is not extensively documented in publicly available research, their utility has been noted in the context of overcoming resistance to established EGFR inhibitors. For instance, SHP2 inhibitors like IACS-13909, a precursor to the spiro-containing IACS-15414, have been shown to overcome both EGFR-dependent and independent resistance mechanisms to osimertinib, a third-generation EGFR tyrosine kinase inhibitor. researchgate.net Furthermore, preclinical data on some pyrimidinone derivatives built from a tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate building block have indicated nanomolar inhibitory activity against a panel of kinases that includes EGFR, although specific IC₅₀ values for EGFR were not provided. vulcanchem.com This suggests a potential, albeit not fully characterized, role for this scaffold in modulating EGFR signaling.

Receptor Ligand Interactions of Azaspiro[4.5]decane Analogues

Analogues of the azaspiro[4.5]decane framework have been investigated for their ability to bind to and modulate the function of various G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

Cholecystokinin (CCK) Receptor Antagonism (CCKB/Gastrin Receptors)

Based on the available scientific literature, there were no specific research findings that identified this compound derivatives as antagonists for the Cholecystokinin B (CCKB) or Gastrin receptors. Research on CCKB receptor antagonists has primarily focused on other chemical scaffolds, such as benzodiazepine (B76468) analogues, ureido-acetamide derivatives, and glutamic acid analogues. nih.gov

Neuropeptide Y (NPY) Y5 Receptor Modulation

Neuropeptide Y (NPY) is a widely expressed neurotransmitter, and its Y5 receptor subtype is a key target for the development of treatments for eating disorders. A series of novel trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives has been identified as potent NPY Y5 receptor antagonists. Optimization of an initial lead compound led to the development of molecules such as 23p and 23u , which exhibit sub-nanomolar Y5 receptor activity. These compounds also possess desirable properties such as metabolic stability, oral bioavailability, and the ability to penetrate the brain. In preclinical models, they have been shown to significantly inhibit food intake induced by a selective Y5 agonist.

Compound ClassTargetKey Findings
trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives (e.g., 23p, 23u)NPY Y5 ReceptorSub-nanomolar antagonist activity, oral bioavailability, brain penetration, and inhibition of agonist-induced food intake.

Muscarinic M1 Receptor Partial Agonism

The muscarinic M1 receptor is a well-established target for the symptomatic treatment of dementia, particularly in Alzheimer's disease. A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists. Among these, YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-3-one) have demonstrated partial agonistic activity at M1 receptors. These compounds stimulate phosphoinositide hydrolysis in rat hippocampal slices, an effect linked to M1 receptor activation. Pharmacological studies have shown that these compounds can reverse cognitive impairments in animal models.

CompoundChemical NameTargetActivity
YM7962,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneMuscarinic M1 ReceptorPartial Agonist
YM9542-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-3-oneMuscarinic M1 ReceptorPartial Agonist

Antiviral Activity against Hemagglutinin-Mediated Fusion

Derivatives of the 2-azaspiro[4.5]decane scaffold, particularly N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides (spirothiazolidinones), have been identified as a class of inhibitors targeting influenza virus hemagglutinin (HA)-mediated membrane fusion. nih.govexplorationpub.com These compounds exhibit a specific and narrow spectrum of activity, primarily against the human influenza A/H3N2 virus subtype. nih.govexplorationpub.comasm.org Research has demonstrated that these spirocyclic compounds are largely inactive against influenza A viruses of the H1N1, H5N1, and H7N2 subtypes, as well as against influenza B viruses. nih.govexplorationpub.comasm.org

The antiviral potency of these derivatives has been quantified in cell culture-based assays. For instance, a lead compound designated as '4c', a 6-Methyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)imidazo[2,1-b] asm.orgnih.govthiazole-5-carboxamide, demonstrated a 50% effective concentration (EC₅₀) ranging from 3 to 23 μM in Madin-Darby canine kidney (MDCK) cells infected with various A/H3N2 strains. nih.govasm.org Further structural optimization led to the identification of compound '2c', a 4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide, which displayed an improved EC₅₀ value of 1.3 μM against influenza A/H3N2, with a selectivity index of 30. researchgate.netnih.gov Another analogue, '5f', exhibited a potent EC₅₀ value of 1 nM against the A/H3N2 virus. mdpi.com These findings highlight the potential of the azaspiro[4.5]decane scaffold as a basis for developing specific inhibitors of influenza A/H3N2 HA. explorationpub.comresearchgate.net

Antiviral Activity of this compound Derivatives Against Influenza A/H3N2
CompoundChemical NameEC₅₀ (μM)Virus Strain(s)Reference
4c6-Methyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)imidazo[2,1-b] asm.orgnih.govthiazole-5-carboxamide3 - 23Influenza A/H3N2 nih.govasm.org
2c4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide1.3Influenza A/H3N2 researchgate.netnih.gov
5fN-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-[1,1'-biphenyl]-4-carboxamide0.001Influenza A/H3N2 mdpi.com

Elucidation of Molecular Mechanisms of Action via Biochemical and Cellular Assays

The molecular mechanism by which 2-azaspiro[4.5]decane derivatives inhibit influenza virus replication has been investigated through various biochemical and cellular assays. Time-of-addition experiments revealed that the antiviral activity of these compounds is significantly reduced when they are added 30 minutes or later after viral infection, indicating that they target an early stage of the viral life cycle. nih.govasm.org This is consistent with the hypothesis that they function as fusion inhibitors. explorationpub.comresearchgate.net

Cellular assays have provided direct evidence for the inhibition of HA-mediated fusion. In a low-pH-induced erythrocyte hemolysis assay, which mimics the fusion process, compounds like '4c' were shown to inhibit the hemolysis induced by the influenza A/H3N2 virus. nih.govasm.org Furthermore, the fusion-inhibiting effect was confirmed using a polykaryon assay, where cells expressing influenza H3 HA are induced to fuse with neighboring cells upon exposure to low pH; this cell-cell fusion was effectively blocked by compound '2c'. researchgate.netnih.gov Pseudotype virus assays, which use engineered viruses carrying the influenza HA protein, further corroborated that these compounds specifically inhibit HA-mediated viral entry. asm.org The antiviral efficacy has been commonly evaluated using methods such as enzyme-linked immunosorbent assays (ELISA) and plaque reduction assays in cell cultures. nih.gov

To pinpoint the specific site of interaction, resistance studies have been conducted. Influenza A/H3N2 virus mutants resistant to compound '4c' were selected in cell culture. nih.govasm.org Sequencing of the HA gene in these resistant mutants revealed specific amino acid substitutions. nih.govasm.org One notable single mutation was D112N (a change from aspartic acid to asparagine at position 112) in the HA2 subunit. nih.govasm.org Another combination of three mutations leading to resistance included R220S in the HA1 subunit and E57K in the HA2 subunit, along with a nucleotide substitution elsewhere in the HA gene. nih.govasm.org These mutations were found to increase the pH at which erythrocyte hemolysis occurs, suggesting they affect the stability and conformational change of the HA protein. nih.govasm.org

Amino Acid Substitutions in Hemagglutinin (HA) Conferring Resistance to Azaspiro[4.5]decane Derivatives
HA SubunitMutationAssociated EffectReference
HA2D112NResistance to compound 4c; Increased pH of fusion nih.govasm.org
HA1R220SPart of a triple mutation combination conferring resistance to compound 4c; Increased pH of fusion nih.govasm.org
HA2E57K

Molecular modeling and docking studies have been employed to predict the binding site of these inhibitors on the HA trimer. nih.govresearchgate.net These in silico analyses suggest that the compounds fit into a binding cavity located in the stem region of HA, specifically within the HA2 subunit. nih.govasm.orgresearchgate.net The predicted binding pocket involves interactions with key residues such as arginine-54 (R54) and glutamic acid-57 (E57). nih.govasm.org This binding site is thought to overlap with those of other known HA fusion inhibitors, including tert-butylhydroquinone (B1681946) (TBHQ) and arbidol, suggesting a common mechanism of stabilizing the pre-fusion conformation of HA to prevent the conformational changes required for membrane fusion. explorationpub.comresearchgate.netnih.gov

Future Directions and Advanced Research Perspectives for 2 Azaspiro 4.5 Decan 8 Amine

Development of Novel and Sustainable Synthetic Routes for Azaspiro[4.5]decan-8-amine

The synthesis of N-heterocyclic compounds, including the 2-azaspiro[4.5]decane core, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. nih.govrasayanjournal.co.in Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and generate substantial waste. mdpi.com Future research is focused on developing more efficient and environmentally benign methodologies.

Key areas of development include:

Biocatalysis : The use of enzymes in synthesis offers high stereocontrol under mild, aqueous conditions. mdpi.com Biocatalytic strategies, such as the use of imine reductases or amine dehydrogenases, are being explored for the asymmetric synthesis of chiral amines, which is a crucial aspect of producing specific enantiomers of complex scaffolds like 2-azaspiro[4.5]decan-8-amine. researchgate.netdigitellinc.com This approach minimizes the need for protecting groups and reduces waste. digitellinc.com

Green Chemistry Methodologies : Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly solvents are being increasingly adopted. nih.govrasayanjournal.co.inpreprints.org These methods can dramatically reduce reaction times, improve yields, and lower the environmental impact of chemical production. rasayanjournal.co.in The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, which uses abundant and renewable alcohols and produces only water and hydrogen as by-products, is another promising sustainable route for N-heterocycle synthesis. rsc.org

Automated Flow Chemistry : Continuous flow synthesis offers a scalable, modular, and automated alternative to traditional batch processing. nih.gov This technology allows for precise control over reaction parameters, leading to improved safety, consistency, and efficiency. An automated, continuous flow synthesis has been successfully developed for spirocyclic tetrahydronaphthyridines from primary amine feedstocks, demonstrating the potential of this approach for constructing complex spirocyclic systems. nih.gov

Table 1: Comparison of Synthetic Routes for Azaspiro[4.5]decane Scaffolds
MethodologyKey AdvantagesChallengesReferences
Traditional Multi-Step SynthesisWell-established proceduresHarsh conditions, hazardous waste, low atom economy, often poor stereocontrol mdpi.com
BiocatalysisHigh stereoselectivity, mild conditions, aqueous media, reduced wasteEnzyme stability and availability, substrate scope limitations mdpi.comresearchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiencyScalability can be an issue, potential for localized overheating rasayanjournal.co.in
Automated Flow ChemistryHigh scalability and reproducibility, improved safety, precise process controlInitial equipment cost, potential for clogging with solid materials nih.gov

Exploration of Emerging Biological Targets for 2-Azaspiro[4.5]decane-Based Therapeutics

The rigid and defined three-dimensional nature of the 2-azaspiro[4.5]decane scaffold makes it an ideal framework for designing ligands with high affinity and selectivity for a diverse range of biological targets. acs.org Researchers are actively exploring new applications for derivatives of this compound beyond established areas.

Emerging targets include:

Kinases : Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. mdpi.com Derivatives of the closely related 2,8-diazaspiro[4.5]decane scaffold have been identified as potent inhibitors of several kinases.

RIPK1 (Receptor-Interacting Protein Kinase 1) : Inhibition of RIPK1 is a therapeutic strategy for inflammatory diseases driven by necroptosis. A virtual screening and subsequent optimization led to 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity (IC50 of 92 nM for the lead compound). nih.govresearchgate.net

TYK2/JAK1 (Tyrosine Kinase 2/Janus Kinase 1) : Dual inhibition of these kinases is a promising approach for treating inflammatory bowel disease. A 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48) was developed as a selective dual inhibitor with high potency (IC50 values of 6 nM for TYK2 and 37 nM for JAK1). nih.gov

Mitochondrial Permeability Transition Pore (mPTP) : The mPTP is implicated in ischemia-reperfusion injury, and its inhibition is a key therapeutic goal. nih.gov Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized as potent mPTP inhibitors, showing cytoprotective effects in models of hypoxia/reoxygenation. nih.govresearchgate.net

Sigma-1 (σ1) Receptors : These receptors are involved in various neurological functions and are targets for neurodegenerative diseases. nih.govdntb.gov.ua 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective σ1 receptor ligands with nanomolar affinity, serving as leads for potential brain imaging agents. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) : Inhibition of sEH is a potential strategy for treating hypertension and inflammation. researchgate.net Trisubstituted urea (B33335) derivatives based on a 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent sEH inhibitors. researchgate.net

Table 2: Emerging Biological Targets for Azaspiro[4.5]decane-Based Therapeutics
Biological TargetTherapeutic AreaExample Azaspiro[4.5]decane Derivative ClassReported PotencyReferences
RIPK1 KinaseInflammatory Diseases2,8-Diazaspiro[4.5]decan-1-onesIC50 = 92 nM nih.govresearchgate.net
TYK2/JAK1 KinasesInflammatory Bowel Disease2,8-Diazaspiro[4.5]decan-1-onesIC50 = 6 nM (TYK2), 37 nM (JAK1) nih.gov
mPTPIschemia-Reperfusion Injury1,4,8-Triazaspiro[4.5]decan-2-onesHigh in vitro potency nih.govresearchgate.net
Sigma-1 (σ1) ReceptorNeurodegenerative Diseases, PET Imaging1-Oxa-8-azaspiro[4.5]decanesKi = 0.47 - 12.1 nM nih.govresearchgate.net
Soluble Epoxide Hydrolase (sEH)Hypertension, Inflammation2,8-Diazaspiro[4.5]decane-based ureasNanomolar Ki values researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design of Azaspiro Compounds

The immense chemical space of possible drug-like molecules presents a significant challenge in drug discovery. mit.edu Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven design and optimization of novel compounds. nih.govresearchgate.net For complex scaffolds like this compound, these computational tools are invaluable.

AI/ML applications in this context include:

High-Throughput Virtual Screening : AI models can screen vast virtual libraries of azaspiro compounds to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. researchgate.net

Predictive Modeling : Machine learning algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel azaspiro derivatives. astrazeneca.com This helps in the early identification of candidates with favorable drug-like properties.

De Novo Drug Design : Generative AI models can design entirely new azaspiro-based molecules from scratch, tailored to fit a specific target's binding site and optimized for multiple properties simultaneously. frontiersin.orgnih.gov These methods, which include recurrent neural networks and generative adversarial networks, can explore new areas of chemical space to create innovative drug candidates. nih.govresearchgate.net Researchers at MIT have developed a framework called SPARROW that uses AI to identify optimal molecular candidates while minimizing synthetic cost. mit.edu

Table 3: Application of AI/ML in the Design of Azaspiro Compounds
AI/ML TechniqueApplication in Drug DesignSpecific Benefit for Azaspiro CompoundsReferences
Machine Learning (e.g., Graph Neural Networks)Predicting bioactivity and ADMET properties from molecular structureOptimizes the complex 3D structure for better efficacy and safety profiles early in development nih.govastrazeneca.com
Deep Learning / Virtual ScreeningScreening large virtual libraries to identify potential "hit" compoundsEfficiently navigates the vast chemical space of possible azaspiro derivatives to find high-affinity binders researchgate.net
Generative AI (De Novo Design)Generating novel molecular structures with desired propertiesCreates innovative azaspiro scaffolds tailored to specific targets that may not exist in current databases frontiersin.orgnih.govresearchgate.net
Reinforcement LearningOptimizing molecules for multiple objectives simultaneously (e.g., potency and low toxicity)Fine-tunes azaspiro structures to balance competing pharmacological requirements nih.gov

Application of this compound Derivatives as Chemical Biology Probes

Beyond direct therapeutic use, derivatives of this compound are being developed as sophisticated chemical biology probes. These tools are designed to investigate biological systems, identify new drug targets, and elucidate the mechanisms of action of bioactive molecules.

Types and applications of these probes include:

Radiolabeled Tracers for PET Imaging : By incorporating a positron-emitting isotope, such as Fluorine-18, into an azaspiro[4.5]decane derivative, researchers can create radioligands for Positron Emission Tomography (PET). nih.gov For example, [18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized to image sigma-1 receptors in the brain, allowing for in vivo study of their distribution and role in disease. nih.govnih.gov

Fluorescent Probes : Attaching a fluorophore to the azaspiro scaffold allows for the visualization of biological targets or processes within cells and tissues using fluorescence microscopy. mdpi.com The spirocyclic structure is particularly advantageous as it can be designed to exist in a non-fluorescent "closed" form that becomes fluorescent upon interaction with a specific target, creating a highly sensitive "turn-on" sensor. mdpi.com

Photoaffinity Probes : To definitively identify the protein targets of a bioactive compound, a photo-reactive group (like a diazirine or aryl azide) can be incorporated into the azaspiro[4.5]decane structure. When this probe binds to its target and is exposed to UV light, it forms a covalent bond, permanently tagging the protein for subsequent identification by mass spectrometry.

Table 4: 2-Azaspiro[4.5]decane Derivatives as Chemical Biology Probes
Probe TypeModificationPrinciple of OperationApplicationReferences
PET RadioligandIncorporation of a positron-emitting isotope (e.g., 18F)Detects gamma rays from positron annihilation for in vivo imagingMapping the distribution of targets like the sigma-1 receptor in the brain nih.govnih.gov
Fluorescent ProbeAttachment of a fluorophoreEmits light upon excitation; can be designed as a "turn-on" sensorVisualizing target engagement and localization in living cells mdpi.comnsf.gov
Photoaffinity ProbeInclusion of a photo-activatable cross-linking groupForms a covalent bond with the target protein upon UV irradiationIrreversible labeling and identification of unknown protein targets nih.gov

Design of Multi-Targeting Ligands Based on the 2-Azaspiro[4.5]decane Scaffold

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammation. This has led to the rise of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. The 2-azaspiro[4.5]decane scaffold, with its rigid, three-dimensional structure, is an excellent starting point for developing such multi-targeting ligands.

Key strategies and examples include:

Dual Kinase Inhibition : As demonstrated in the treatment of inflammatory diseases, a single 2,8-diazaspiro[4.5]decan-1-one derivative was engineered to potently inhibit both TYK2 and JAK1 kinases. nih.gov This dual activity can lead to a more profound therapeutic effect by blocking multiple inflammatory signaling pathways at once.

GPCR-Kinase Inhibition : Many disease pathways involve crosstalk between G-protein coupled receptors (GPCRs) and intracellular kinases. The azaspiro scaffold can be functionalized to incorporate pharmacophores that interact with both a GPCR allosteric or orthosteric site and the ATP-binding pocket of a downstream kinase.

Targeting Protein-Protein Interactions and Enzymes : A ligand could be designed to inhibit an enzyme while simultaneously disrupting a related protein-protein interaction. The defined exit vectors of the azaspiro core allow for the precise placement of different functional groups to achieve this dual activity.

Table 5: Examples and Concepts for Multi-Targeting Azaspiro[4.5]decane Ligands
Target CombinationTherapeutic RationaleDesign StrategyStatusReferences
TYK2 and JAK1 KinasesSynergistic blockade of key cytokine signaling pathways in inflammatory diseasesModification of a spirocyclic scaffold to fit the ATP-binding sites of both kinasesPreclinical candidate identified (Compound 48) nih.gov
GPCR and KinaseModulating an entire signaling axis from the cell surface to intracellular responseDesign of bitopic ligands with distinct pharmacophores for each target, connected by the azaspiro coreConceptual/Exploratory mdpi.com
Two Different GPCRs (Heterodimer)Achieving a unique pharmacological profile by selectively targeting receptor complexesCreating bivalent ligands that can bridge the binding sites of a GPCR heterodimerConceptual/Exploratory mdpi.com

Q & A

Q. What are the key synthetic routes for 2-Azaspiro[4.5]decan-8-amine hydrochloride?

The synthesis typically involves multi-step procedures:

  • Cyclization : Formation of the spirocyclic core using tetrahydrofuran as a solvent and catalytic bases to facilitate ring closure .
  • Amination : Introduction of the amine group via reductive amination or nucleophilic substitution, often employing sodium azide or lithium aluminum hydride .
  • Purification : Chromatographic techniques (e.g., HPLC) ensure >95% purity, critical for pharmacological studies .

For derivatives, modifications like sulfonyl group addition (e.g., 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine) require oxidation with hydrogen peroxide or thiol-ene click chemistry .

Q. How can the spirocyclic structure of this compound be characterized spectroscopically?

  • NMR : 1H^1H and 13C^{13}C NMR identify spiro junction protons (δ 3.1–3.5 ppm) and quaternary carbons (δ 45–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 174.0947 for 6-oxa-2-thiaspiro derivatives) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for chiral centers in enantiomers like (R)-8-azaspiro[4.5]decan-1-amine .

Q. What are the solubility and stability considerations for storing this compound derivatives?

  • Solubility : Hydrochloride salts are water-soluble (>10 mg/mL), while free bases require polar aprotic solvents (e.g., DMSO) .
  • Stability : Store at 2–8°C under inert gas (argon) to prevent oxidation of amine groups. Lyophilized forms retain activity for >12 months .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms are proposed?

Computational docking studies suggest:

  • Receptor Binding : The spirocyclic amine moiety binds to GPCRs (e.g., serotonin 5-HT6_6) via hydrogen bonding with Asp106 and hydrophobic interactions with Phe98 .
  • Enzyme Inhibition : Derivatives like 1-Oxa-8-azaspiro[4.5]decan-2-one inhibit monoamine oxidase (MAO-B) with IC50_{50} values < 1 μM, attributed to competitive binding at the flavin adenine dinucleotide (FAD) site .

In vitro assays (e.g., radioligand displacement) validate these interactions, with KiK_i values ranging from 10–100 nM .

Q. How can contradictions in reported biological activity data be resolved?

  • Comparative Assays : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Analysis : Use X-ray crystallography to confirm if stereochemical differences (e.g., R vs. S enantiomers) explain divergent activities .
  • Meta-Analysis : Pool data from multiple studies (e.g., antifeedant activity in Atalantiamide derivatives) to identify trends obscured by small sample sizes .

Q. What computational models predict the pharmacokinetic properties of this compound derivatives?

  • ADME Prediction : Tools like SwissADME estimate logP (1.5–2.5) and blood-brain barrier permeability (BBB+) for CNS-targeted analogs .
  • Molecular Dynamics (MD) : Simulations reveal conformational flexibility in the spirocyclic ring, influencing binding kinetics to targets like β-arrestin .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with enhanced metabolic stability (t1/2t_{1/2} > 4 hrs) .

Q. How can derivatives of this compound be designed for improved receptor selectivity?

Structural analogs provide insights:

Compound NameModificationSelectivity Profile
1-Oxa-8-azaspiro[4.5]decan-2-oneOxygen substitutionMAO-B over MAO-A (10:1)
2-(1,4-Dioxa-8-azaspiro...)Sulfonyl groupEnhanced σ1 receptor affinity
8-Methyl-2-azaspiro[4.5]decaneMethyl branchingImproved CNS penetration

Rational design involves:

  • Bioisosteric Replacement : Swap sulfur for oxygen to modulate lipophilicity .
  • Steric Hindrance : Introduce bulky groups (e.g., dipropyl) to reduce off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.